![molecular formula C20H21FN2O B5205074 N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide](/img/structure/B5205074.png)
N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide, commonly known as F 18 FEDAA1106, is a radiotracer used in positron emission tomography (PET) imaging. It is a promising tool for the detection of β-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
作用机制
The mechanism of action of F 18 FEDAA1106 is based on the binding of the radiotracer to β-amyloid plaques in the brain. β-amyloid plaques are formed by the accumulation of β-amyloid peptides, which are neurotoxic and play a key role in the pathogenesis of Alzheimer's disease. F 18 FEDAA1106 binds to the β-amyloid plaques with high affinity and specificity, allowing for the detection of the plaques in N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging.
Biochemical and Physiological Effects:
F 18 FEDAA1106 is a radiotracer and does not have any direct biochemical or physiological effects on the body. It is rapidly cleared from the body after N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging and does not accumulate in any organs or tissues.
实验室实验的优点和局限性
The advantages of using F 18 FEDAA1106 in lab experiments include its high sensitivity and specificity for the detection of β-amyloid plaques, which allows for the accurate diagnosis of Alzheimer's disease. It is also a non-invasive and safe imaging modality for patients. However, the limitations of F 18 FEDAA1106 include its high cost and the need for specialized equipment and facilities for N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging.
未来方向
For F 18 FEDAA1106 include the development of new radiotracers with improved sensitivity and specificity for the detection of β-amyloid plaques. This will allow for earlier diagnosis and better monitoring of disease progression in Alzheimer's disease patients. Other future directions include the use of F 18 FEDAA1106 in the detection of other neurodegenerative diseases and the development of new imaging modalities for the detection of β-amyloid plaques.
合成方法
The synthesis of F 18 FEDAA1106 involves the reaction of N-(4-bromomethylphenyl)acetamide with 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridine in the presence of a palladium catalyst. The resulting product is then labeled with fluorine-18 using a nucleophilic substitution reaction. The final product is obtained after purification using high-performance liquid chromatography (HPLC).
科学研究应用
F 18 FEDAA1106 is used as a radiotracer in N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging to detect β-amyloid plaques in the brain. N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging with F 18 FEDAA1106 has been shown to have high sensitivity and specificity for the detection of β-amyloid plaques in Alzheimer's disease patients. It is also being studied for the detection of β-amyloid plaques in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
属性
IUPAC Name |
N-[4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c1-15(24)22-20-8-2-16(3-9-20)14-23-12-10-18(11-13-23)17-4-6-19(21)7-5-17/h2-10H,11-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOFELMQRBCESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]phenyl]acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。